molecular formula C14H17NO B13081984 4-(1-Aminobutyl)naphthalen-1-ol

4-(1-Aminobutyl)naphthalen-1-ol

Cat. No.: B13081984
M. Wt: 215.29 g/mol
InChI Key: OPVXRIVPDCVXCE-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)naphthalen-1-ol is a chemical compound belonging to the class of aminoalkyl naphthols. These compounds, often referred to as Betti bases, are significant in organic and medicinal chemistry research due to their role as versatile building blocks for synthesizing more complex structures . They are typically synthesized via one-pot, multi-component reactions involving a naphthol, an aldehyde, and an amine, a method valued for its efficiency and atom economy . Researchers are exploring aminoalkyl naphthols for their diverse biological activities. Studies on related compounds have indicated potential antibacterial properties . Furthermore, certain analogues in this chemical class have demonstrated hypotensive and bradycardiac (heart rate-lowering) effects in cardiovascular research . These compounds also serve as important precursors for 1,3-amino oxygenated functional groups, which are commonly found in biologically active natural products and several potent pharmaceuticals, including nucleoside antibiotics and HIV protease inhibitors . As such, this compound presents a valuable intermediate for drug discovery and development programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-(1-aminobutyl)naphthalen-1-ol

InChI

InChI=1S/C14H17NO/c1-2-5-13(15)11-8-9-14(16)12-7-4-3-6-10(11)12/h3-4,6-9,13,16H,2,5,15H2,1H3

InChI Key

OPVXRIVPDCVXCE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C2=CC=CC=C21)O)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 1 Aminobutyl Naphthalen 1 Ol

Reactivity of the Amino Functionality

The primary amino group in 4-(1-aminobutyl)naphthalen-1-ol is a key site for various chemical modifications, including acylation, alkylation, arylation, and the formation of Schiff bases and imines. These reactions are fundamental in creating a library of derivatives with tailored properties.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group readily allows for acylation, alkylation, and arylation reactions.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivative. researchgate.netchemicalbook.com These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation introduces alkyl groups onto the amino functionality. This can be accomplished using alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to quaternary ammonium (B1175870) salts) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Arylation involves the introduction of an aryl group, typically through nucleophilic aromatic substitution or cross-coupling reactions.

A summary of representative acylation and arylation reagents is provided in the table below.

Reaction TypeReagent ClassSpecific Example
AcylationAcid AnhydrideAcetic Anhydride
AcylationAcyl HalideBenzoyl Chloride
ArylationAryl HalideFluoronitrobenzene

Table 1: Representative Reagents for Acylation and Arylation of the Amino Group

Amide and Amine Derivatization for Specific Research Applications

The synthesis of amide and amine derivatives of this compound is a common strategy to modify its physicochemical and biological properties for research purposes. Amide formation, as described in the acylation section, can alter properties such as solubility and hydrogen bonding capacity. For example, the formation of 4-acetylamino-1-naphthol and 4-acryloylamino-1-naphthol has been reported. chemicalbook.com

Further derivatization of the amine can lead to compounds with specific functionalities. For instance, reaction with morpholine-containing reagents can introduce this heterocyclic moiety, potentially influencing the molecule's pharmacological profile. google.com The ability to form various amide and amine derivatives makes this compound a versatile scaffold in medicinal chemistry and materials science.

Formation of Schiff Bases and Imines

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. wjpsonline.comresearchgate.net These reactions are typically catalyzed by an acid or base and involve the formation of a C=N double bond. wjpsonline.com

Schiff bases are valuable intermediates in organic synthesis and have been widely studied for their diverse biological activities. wjpsonline.comnih.gov The reaction of an amino-naphthol derivative with various aldehydes can produce a range of Schiff bases with different substituents, allowing for the fine-tuning of their electronic and steric properties. nih.govijcmas.com For example, condensation with salicylaldehyde (B1680747) or its derivatives can lead to the formation of multidentate ligands capable of coordinating with metal ions. science.gov

The general reaction for Schiff base formation is outlined below:

R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

Where R is the 4-(1-butyl)naphthalen-1-ol moiety and R'-CHO is an aldehyde.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group on the naphthalene (B1677914) ring is another reactive site that can be targeted for various chemical modifications, including etherification and esterification. Protecting group strategies are also crucial when selective reaction at the amino group is desired.

Etherification and Esterification Reactions

Etherification of the hydroxyl group can be accomplished through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. This converts the phenolic hydroxyl into an ether linkage. For example, the synthesis of 4-amino-1-methoxynaphthalene has been documented. google.com

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. wur.nl This transformation is often catalyzed by an acid. Esterification can be used to introduce a variety of functional groups and to modulate the lipophilicity of the molecule.

Protection and Deprotection Strategies

In multi-step syntheses involving this compound, it is often necessary to temporarily block or "protect" one of the functional groups to prevent it from reacting while transformations are carried out on the other. wikipedia.orgorganic-chemistry.org

The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be selectively removed using fluoride (B91410) ions. libretexts.org Other protecting groups for alcohols include benzyl (B1604629) ethers, which can be removed by hydrogenolysis, and acetyl esters, which are labile to basic or acidic hydrolysis. libretexts.org

Conversely, the amino group can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz group), which can be removed under acidic or hydrogenolysis conditions, respectively. organic-chemistry.org The choice of protecting group depends on the specific reaction sequence and the compatibility of the protection and deprotection conditions with the rest of the molecule. organic-chemistry.org

A summary of common protecting groups for the hydroxyl functionality is presented in the table below.

Protecting GroupAbbreviationCommon Deprotection Conditions
AcetylAcAcid or base hydrolysis
BenzoylBzAcid or base hydrolysis
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) or acid
BenzylBnHydrogenolysis

Table 2: Common Protecting Groups for the Hydroxyl Group

Phenolic Coupling Reactions

Phenolic coupling reactions are a cornerstone of synthetic chemistry for the formation of C-C and C-O bonds. In the case of this compound, the electron-donating hydroxyl and amino-alkyl groups are expected to activate the naphthalene ring, making it a suitable candidate for such transformations. Oxidative coupling reactions, often catalyzed by metal complexes, could potentially lead to the formation of dimeric or polymeric structures. For instance, iron-catalyzed oxidative homo-coupling of 2-naphthols is a known method for synthesizing BINOL derivatives. A similar approach with this compound would be expected to yield novel binaphthol compounds, though no specific examples are documented.

Electrochemical methods have also been employed for the dehydrogenative coupling of naphthols. The application of such techniques to this compound could provide a green and efficient route to complex polycyclic systems. The outcome of these reactions would be highly dependent on the reaction conditions, including the solvent and electrolyte used.

Reactions of the Naphthalene Ring System

The naphthalene core of the molecule is susceptible to a variety of transformations that can alter its aromaticity or introduce new functionalities.

Dearomatization and Re-aromatization Processes

Dearomatization reactions of phenols and naphthols are powerful tools for the synthesis of complex three-dimensional structures from flat aromatic precursors. Palladium-catalyzed arylative dearomatization of 1-naphthols has been shown to form quaternary stereocenters. It is conceivable that this compound could undergo similar transformations, leading to spirocyclic or other complex architectures. The presence of the aminobutyl substituent at the C4 position could influence the regioselectivity and stereoselectivity of such reactions. Subsequent re-aromatization of the dearomatized products could serve as a method for the formal C-H functionalization of the naphthalene ring.

Functional Group Interconversions on the Aromatic Core

The hydroxyl and amino functionalities of this compound, as well as the naphthalene ring itself, are amenable to various functional group interconversions. The phenolic hydroxyl group could be converted to an ether or an ester to modify the compound's properties or to act as a protecting group during other synthetic steps. The primary amine could be acylated, alkylated, or converted to other nitrogen-containing functional groups, providing a handle for further derivatization.

Azo Coupling Reactions and their Chemical Scope

Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt reacts with an activated aromatic compound, such as a phenol (B47542) or naphthol, to form a brightly colored azo compound. The hydroxyl group of this compound strongly activates the naphthalene ring, making it a prime candidate for azo coupling. The coupling is expected to occur at the position ortho to the hydroxyl group (C2 position), as the para position (C4) is already substituted.

The general reaction scheme for the azo coupling of a naphthol is well-established. Diazotized anilines, when reacted with 1-naphthol (B170400) derivatives in alkaline or mildly acidic conditions, yield azo dyes. The specific reaction of this compound with various diazonium salts would be expected to produce a library of novel azo compounds with potentially interesting photophysical properties. However, specific examples and the characterization of such products derived from this compound are not reported in the scientific literature.

Reactant 1Reactant 2 (Diazonium Salt)Expected Product
This compoundBenzenediazonium chloride2-(Phenylazo)-4-(1-aminobutyl)naphthalen-1-ol
This compound4-Nitrobenzenediazonium chloride2-((4-Nitrophenyl)azo)-4-(1-aminobutyl)naphthalen-1-ol
This compoundDiazotized sulfanilic acid4-((2-Hydroxy-3-(1-aminobutyl)naphthalen-1-yl)azo)benzenesulfonic acid

This table represents expected products based on known reactivity patterns of similar compounds, not on documented experimental results for this compound.

Complex Chemical Transformations and Derivatization

The multifunctional nature of this compound makes it an ideal substrate for more complex transformations.

Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for building molecular complexity. A plausible, though unconfirmed, cascade reaction involving this compound could involve an initial intramolecular cyclization between the amino group and a suitably introduced electrophile on the naphthalene ring, followed by a subsequent rearrangement or further reaction. The interplay between the different reactive sites could lead to the formation of unique heterocyclic systems fused to the naphthalene core.

Synthesis of Fused Heterocyclic Systems

The presence of both an amino group and a hydroxyl group on the naphthalene ring, in addition to the primary amine on the butyl substituent, provides multiple points of reactivity for the construction of fused heterocyclic systems. Reactions can be directed to involve either the aminonaphthol core or the aminobutyl side chain, leading to a diverse range of polycyclic structures.

One of the most direct methods for constructing a new heterocyclic ring fused to the naphthalene system is through the application of the Pictet-Spengler reaction . wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org In the case of this compound, the 1-aminobutyl group can be considered a substituted β-arylethylamine moiety, with the naphthalene ring providing the necessary nucleophilicity for the cyclization step. The reaction would proceed via the formation of an iminium ion from the condensation of the primary amine with an aldehyde, followed by electrophilic attack on the electron-rich C-5 position of the naphthalene ring. The presence of the hydroxyl group at C-1 further activates the ring towards this electrophilic substitution. This would lead to the formation of a tetrahydrobenzo[f]quinoline derivative.

A plausible reaction scheme is depicted below:

Scheme 1: Proposed Pictet-Spengler reaction of this compound with a generic aldehyde (R-CHO) to form a tetrahydrobenzo[f]quinoline derivative.

The conditions for such a reaction would typically involve a protic or Lewis acid catalyst and an appropriate solvent. The choice of aldehyde (R-CHO) would allow for the introduction of various substituents at the 1-position of the newly formed heterocyclic ring.

Another approach to forming fused heterocycles involves the reactivity of the aminonaphthol core itself. For instance, the reaction of aminonaphthols with paraformaldehyde can lead to the formation of naphthoxazine derivatives. researchgate.net In a related multicomponent reaction, 2-naphthol, an aromatic aldehyde, and an amine can react to form aminobenzylnaphthols, known as Betti bases. researchgate.net While these examples typically involve 2-naphthol, the principles can be extended to 4-amino-1-naphthol (B40241) derivatives.

The following data table provides representative examples of the synthesis of fused heterocyclic systems from related aminonaphthol precursors, illustrating the potential of these methods.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Naphthol, Benzaldehyde, Ammonia (B1221849)Water, room temp.1-(Aminobenzyl)naphthalen-2-ol95-98 researchgate.net
2-Naphthol, Paraformaldehyde, AnilineToluene, reflux3-Phenyl-3,4-dihydronaphtho[2,1-e] wikipedia.orgCurrent time information in Bangalore, IN.oxazine- researchgate.net
Tryptamine, Malonaldehyde monocycloacetalAcid catalyst, then deprotection(R)-1,2,3,4-Tetrahydro-β-carboline89 nih.gov
Phenethylamine, DimethoxymethaneHydrochloric acid1,2,3,4-Tetrahydroisoquinoline- wikipedia.org

Formation of Boron-Functionalized Naphthalene Derivatives

The introduction of boron into the molecular structure of this compound can lead to novel derivatives with potential applications in materials science and medicinal chemistry. Boronic acids and their esters are particularly valuable intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. wikipedia.org

The synthesis of boronic acid derivatives from amino-substituted compounds is well-established. nih.govrsc.org One common approach is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of a halo-arene with a diboronyl ester. wikipedia.org To apply this method to this compound, the naphthalene ring would first need to be halogenated. The position of halogenation would be directed by the existing substituents.

Alternatively, direct C-H borylation catalyzed by iridium complexes offers a more direct route to borylated arenes, avoiding the need for pre-functionalization with a halogen. scholaris.ca The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the aromatic ring.

Another strategy involves the reaction of amines with α-boryl aldehydes or acyl boronates to form aminoboronic acid derivatives. nih.gov This method would functionalize the amino group of the butyl side chain, leading to a different class of boron-containing compounds.

The following table presents examples of the synthesis of boron-functionalized aromatic compounds, which serve as models for the potential borylation of this compound.

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-Bromo-4-nitronaphthaleneBis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80 °C4-Nitro-1-naphthalenylboronic acid pinacol (B44631) ester85 wikipedia.org
4a-Aza-8a-boranaphthaleneBis(pinacolato)diboron, [Ir(cod)OMe]₂, dtbpy, Cyclohexane, 80 °C3-Borylated-4a-aza-8a-boranaphthalene80 scholaris.ca
Various aminesα-Boryl aldehydesα-Aminoboronic acid derivativesHigh nih.gov
Aryl halides/triflatesDiboronyl esters, Pd catalystArylboronic esters- wikipedia.org

Mechanistic Investigations of Reactions Involving 4 1 Aminobutyl Naphthalen 1 Ol

Identification of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification of fleeting intermediates and the high-energy transition states that connect reactants, intermediates, and products. For reactions involving 4-(1-aminobutyl)naphthalen-1-ol, a combination of spectroscopic techniques and computational modeling is typically employed to characterize these transient species.

In the context of its synthesis, which can be conceptually derived from the reduction of a corresponding nitro compound or the amination of a naphthol precursor, several key intermediates can be postulated. For instance, the synthesis of 4-amino-1-naphthol (B40241), a related compound, involves the reduction of diazo derivatives. wikipedia.org This suggests that analogous syntheses of this compound might proceed through similar intermediate stages.

The 4-position of 1-naphthol (B170400) is known to be susceptible to electrophilic attack. wikipedia.org Therefore, in reactions where the naphthalene (B1677914) ring is functionalized, a key intermediate is the arenium ion (or sigma complex) formed by the attack of an electrophile at the C4 position. The stability of this carbocationic intermediate is influenced by the resonance delocalization across the naphthalene ring and the electronic effects of the hydroxyl and aminobutyl substituents.

Transition state structures for these reactions are typically characterized computationally. These calculations can reveal the geometry of the activated complex and provide an estimate of the activation energy, which is a critical parameter in determining reaction rates. For instance, in an electrophilic substitution reaction, the transition state would involve the partial formation of the new bond to the electrophile and the partial breaking of the C-H bond at the 4-position.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic analyses provide quantitative data on the feasibility and rate of chemical reactions. For this compound, such studies are essential for understanding its reactivity and for the rational design of synthetic protocols.

Kinetic Studies: Kinetic experiments measure reaction rates and how they are affected by factors such as concentration, temperature, and catalysts. The rate law for a reaction involving this compound would provide information about the molecularity of the rate-determining step. For example, if a reaction is found to be first-order with respect to both the aminonaphthol derivative and a reagent, it suggests a bimolecular process in the slowest step of the mechanism.

The Arrhenius equation can be used to determine the activation energy (Ea) from the temperature dependence of the rate constant. This experimental value can then be compared with computational predictions for proposed mechanisms, providing a powerful tool for mechanism validation.

Radical-Mediated Mechanisms in Naphthalene Functionalization

While many reactions of naphthalenes proceed through ionic intermediates, radical-mediated pathways offer alternative routes for functionalization. These mechanisms involve species with unpaired electrons and are often initiated by light, heat, or radical initiators.

In the context of naphthalene functionalization, radical mechanisms can be particularly useful for introducing substituents that are difficult to install via traditional electrophilic or nucleophilic substitution reactions. For example, the decomposition of 1-naphthol in aqueous solutions upon exposure to gamma radiation has been studied, indicating its susceptibility to radical processes.

A hypothetical radical-mediated reaction involving this compound could be initiated by the abstraction of a hydrogen atom, either from the hydroxyl group, the amino group, or the butyl chain. The resulting radical would then be highly reactive and could participate in a variety of subsequent reactions, such as addition to an unsaturated system or coupling with another radical.

The regioselectivity of such radical reactions on the naphthalene ring would be governed by the stability of the resulting radical intermediates. Computational studies can be employed to calculate the spin density distribution in the potential radical intermediates, predicting the most likely sites of reaction.

Elucidation of Catalyst-Substrate Interactions in Catalytic Transformations

Catalysts play a pivotal role in modern organic synthesis by providing lower-energy reaction pathways, thereby increasing reaction rates and often enhancing selectivity. Understanding the interactions between a catalyst and the substrate, in this case, this compound, is key to developing efficient catalytic systems.

For instance, the full hydrogenation of 1-naphthol is catalyzed by rhodium. wikipedia.org In a similar catalytic hydrogenation of this compound, the substrate would first coordinate to the metal center of the catalyst. The nature of this coordination, involving the naphthalene π-system, the hydroxyl group, or the amino group, would be a critical factor in determining the course of the reaction.

Spectroscopic techniques such as NMR and X-ray crystallography can provide direct evidence for the formation of catalyst-substrate complexes. These studies can reveal the geometry of the complex and the specific atoms involved in the interaction.

Computational modeling, particularly density functional theory (DFT), is a powerful tool for elucidating catalyst-substrate interactions at the molecular level. These calculations can model the binding of the substrate to the catalyst, map out the potential energy surface of the catalytic cycle, and identify the key transition states that control the rate and selectivity of the transformation. This detailed understanding can guide the rational design of more efficient and selective catalysts for reactions involving this compound.

Computational and Theoretical Chemistry Studies of 4 1 Aminobutyl Naphthalen 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT is widely used due to its favorable balance between accuracy and computational cost, making it a valuable tool for studying the properties of organic molecules. In the context of 4-(1-Aminobutyl)naphthalen-1-ol, DFT calculations would provide insights into its electronic properties, reactivity, and stability. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and less stable. nih.gov

Illustrative Data for a Naphthalene (B1677914) Derivative:

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.3
HOMO-LUMO Gap (ΔE)4.5

This table presents representative energy values for a generic naphthalene derivative, as specific data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate different potential values. Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. nih.govgrafiati.com

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as these are highly electronegative atoms. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring would show a distribution of potentials, influencing its interaction with other molecules.

Fukui Functions for Reactivity Prediction

Fukui functions are used within the framework of DFT to describe the reactivity of different sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. journalirjpac.com The Fukui function helps to identify the most electrophilic and nucleophilic sites in a molecule.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most likely to participate in different types of chemical reactions. For instance, atoms with a high f+(r) value are more susceptible to nucleophilic attack, while those with a high f-(r) value are more prone to electrophilic attack. journalirjpac.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule, which is the collection of all possible three-dimensional structures it can adopt. nih.govsigmaaldrich.com

For a flexible molecule like this compound, which has a rotatable butyl group, MD simulations would be invaluable for exploring its different conformations in various environments (e.g., in a vacuum, in a solvent). The simulations would reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates over time. This information is crucial for understanding its biological activity and interactions with other molecules. The analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms during the simulation provides insights into the stability and flexibility of different parts of the molecule. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties. For this compound, these predictions would be highly valuable.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and the nature of its chemical bonds.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of a molecule. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, which are related to the HOMO-LUMO gap. grafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the chemical shifts of the hydrogen and carbon atoms in a molecule, which are the key parameters in ¹H and ¹³C NMR spectroscopy. This aids in the interpretation of experimental NMR data and the structural elucidation of the compound.

In Silico Mechanistic Pathway Elucidation

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the formation of molecules, offering a level of detail that is often inaccessible through experimental methods alone. For this compound, in silico studies are instrumental in understanding its synthesis, which is commonly proposed to occur via a one-pot, three-component reaction involving a naphthalenol, an aldehyde, and an amine. This approach, analogous to the Betti reaction, allows for the exploration of the reaction energy landscape, the identification of intermediates and transition states, and the determination of the most probable reaction pathway.

Computational investigations into the formation of similar compounds, such as 1-aminoalkyl-2-naphthols, have suggested a plausible mechanism that likely applies to this compound. ijcmas.com This proposed pathway begins with the formation of an ortho-quinone methide (o-QM) intermediate from the reaction of naphthalen-1-ol and an aldehyde. ijcmas.com The subsequent nucleophilic addition of an amine to this intermediate leads to the final product. ijcmas.com Density Functional Theory (DFT) calculations are a powerful tool to validate and explore the intricacies of such a mechanism.

A hypothetical reaction for the synthesis of this compound can be proposed as the condensation of naphthalen-1-ol, butyraldehyde (B50154), and ammonia (B1221849). The elucidation of this pathway would involve the following computational steps:

Reactant, Intermediate, and Product Geometry Optimization: The initial step involves optimizing the three-dimensional structures of the reactants (naphthalen-1-ol, butyraldehyde, ammonia), the proposed intermediates (such as the o-quinone methide), the transition states connecting them, and the final product (this compound).

Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state structures along the reaction coordinate. For instance, the formation of the o-QM intermediate from naphthalen-1-ol and butyraldehyde would proceed through a specific transition state (TS1). Similarly, the nucleophilic attack of ammonia on the o-QM would pass through a second transition state (TS2).

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it connects the correct reactant and product (or intermediate) on the potential energy surface.

The following data tables illustrate the type of results that would be generated from such a computational study.

Table 1: Calculated Thermodynamic Data for the Proposed Synthesis of this compound

SpeciesEnthalpy (Hartree)Gibbs Free Energy (Hartree)
Naphthalen-1-ol + Butyraldehyde + Ammonia-850.123456-850.156789
ortho-Quinone Methide Intermediate + Ammonia-850.118992-850.149876
This compound-850.145678-850.180123

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Calculated Activation Energies for the Proposed Mechanistic Steps

Reaction StepTransition StateActivation Energy (Ea) (kcal/mol)
Formation of ortho-Quinone MethideTS125.4
Nucleophilic attack of Ammonia on ortho-Quinone MethideTS215.2

Note: The values presented are hypothetical and for illustrative purposes.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the electronic changes that occur during the reaction, including charge transfer and bond formation/breakage. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to characterize the nature of the chemical bonds in the transition states and intermediates. mdpi.com These advanced computational tools, while not providing direct experimental evidence, offer a detailed and predictive understanding of the mechanistic pathways for the formation of this compound, guiding synthetic efforts and the design of related compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 1 Aminobutyl Naphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-(1-Aminobutyl)naphthalen-1-ol. It provides precise information about the chemical environment of magnetically active nuclei.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment.rsc.orgslideshare.netresearchgate.netyoutube.comsdsu.edu

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial framework for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For the naphthalene (B1677914) ring system, characteristic aromatic proton signals are expected, while the aminobutyl side chain will exhibit signals in the aliphatic region.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and establishing the complete molecular structure. slideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within the butyl chain and the aromatic spin systems of the naphthalene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the aminobutyl side chain to the correct position on the naphthalene ring. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the molecule's three-dimensional structure and conformation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Naphthalene Derivatives

Nucleus Chemical Shift (ppm) Range Notes
Aromatic ¹H 6.8 - 8.2 The exact shifts and coupling patterns depend on the substitution pattern. rsc.org
Aliphatic ¹H (aminobutyl chain) 0.9 - 4.0 Signals for CH, CH₂, and CH₃ groups will appear in this region.
Aromatic ¹³C 100 - 150 The carbon atoms of the naphthalene ring resonate in this range. rsc.org

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques are employed to study the conformational dynamics of this compound. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes such as bond rotations, for instance, around the C-N bond or the C-C bonds within the butyl side chain. This provides valuable information about the molecule's flexibility and the relative populations of different conformers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.rsc.orglibretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula, C₁₄H₁₇NO. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides significant structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the aminobutyl side chain. miamioh.edu

Loss of the butylamine (B146782) side chain: Fragmentation leading to a naphthalenol radical cation.

Rearrangements: Intramolecular rearrangements can also occur, leading to characteristic fragment ions. libretexts.org

Table 2: Expected HRMS Fragmentation for this compound

Fragment Proposed Structure Notes
[M+H]⁺ C₁₄H₁₈NO⁺ Protonated molecular ion.
[M-NH₂]⁺ C₁₄H₁₅O⁺ Loss of the amino group.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Hydrogen Bonding Studies.rsc.orgnih.govamericanpharmaceuticalreview.compsu.edu

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and can be used to study intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations of the naphthalene ring. The position and shape of the O-H and N-H bands can provide evidence for hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing the vibrations of the non-polar naphthalene ring system. americanpharmaceuticalreview.com Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the signal intensity.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200-3600 (broad)
N-H (amine) Stretching 3300-3500 (two bands for primary amine)
C-H (aromatic) Stretching 3000-3100
C-H (aliphatic) Stretching 2850-2960

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties.wikipedia.orgresearchgate.netlibretexts.orgresearchgate.net

Electronic spectroscopy provides insights into the electronic structure and optical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is characterized by electronic transitions within the naphthalene chromophore. wikipedia.org The presence of the amino and hydroxyl groups as auxochromes will cause a shift in the absorption maxima (typically a bathochromic or red shift) compared to unsubstituted naphthalene. researchgate.net The spectrum will likely exhibit π → π* transitions characteristic of the aromatic system. wikipedia.orglibretexts.org

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum, along with the fluorescence quantum yield and lifetime, provides further information about the excited electronic states and deactivation pathways.

Table 4: Expected Electronic Transitions for this compound

Transition Type Wavelength Range (nm) Notes

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination and Enantiomeric Excess.nih.govwikipedia.orglibretexts.org

Since this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations. The Cotton effect, observed in the region of the electronic transitions, is a key feature of the CD spectrum. libretexts.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly the sign of the Cotton effect, is also directly related to the absolute configuration of the chiral center. libretexts.org These techniques are crucial for characterizing the individual enantiomers of this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry

Detailed research findings and data tables concerning the X-ray crystallography of this compound are not available in the reviewed scientific literature. Information on the crystal system, space group, unit cell dimensions, and key molecular geometry parameters has not been publicly reported.

Role As a Chiral Building Block and Ligand in Catalysis

Development and Application as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structure of 4-(1-Aminobutyl)naphthalen-1-ol, featuring a chiral secondary amine and a hydroxyl group on a naphthalene (B1677914) scaffold, suggests potential as a bidentate ligand for metal catalysts. Such ligands can create a chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Despite the theoretical potential, a review of the scientific literature yields no specific examples of this compound being employed as a chiral ligand in any metal-catalyzed enantioselective reactions, including but not limited to hydrosilylation or aldol (B89426) reactions. Research in this area tends to focus on more established ligand families.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral amines and amino alcohols are prominent classes of organocatalysts, often activating substrates through the formation of transient iminium or enamine intermediates. While the general principles of organocatalysis are well-established, there are no documented instances of this compound being used as an organocatalyst.

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes for Analogues

The future synthesis of analogues based on the 4-(1-Aminobutyl)naphthalen-1-ol scaffold will prioritize efficiency, stereoselectivity, and diversity. While classical methods exist for constructing naphthalene-based amino alcohols, emerging strategies aim to improve atom economy and reduce reliance on protecting groups.

Key areas for development include:

Asymmetric Synthesis: Developing new catalytic asymmetric methods to control the stereochemistry of the aminobutyl side chain is crucial. This could involve the use of novel chiral catalysts or auxiliaries, expanding on established chemistries like those developed by Ellman for synthesizing chiral amino alcohols. nih.gov

Protecting-Group-Free Strategies: One-pot (domino) reactions that combine multiple synthetic steps without isolating intermediates represent a significant advance. mdpi.com For instance, a domino Heck/dehydration reaction has been used for the efficient synthesis of other complex natural products and could be adapted for these analogues. mdpi.com

Diversity-Oriented Synthesis: Creating libraries of analogues by systematically varying the substituents on the naphthalene (B1677914) ring and the amino group. This could involve late-stage functionalization, allowing for the rapid generation of diverse molecules from a common intermediate. Research into synthesizing unsymmetrical ethambutol (B1671381) analogues showcases how new building blocks can expand the structural variety and potential utility of a core molecule. nih.gov

A concise, transition-metal-free synthetic pathway for related naphthalene-based amino alcohols has been developed, which involves steps like the Bucherer reaction, selective C-acetylation, and reduction. researchgate.net Such multi-step but efficient routes could be adapted to produce a wide range of analogues from readily available naphthol starting materials. researchgate.net

Exploration of Undiscovered Chemical Reactivities of the Naphthalene Amino Alcohol Scaffold

The inherent functionalities of this compound—a primary amine, a secondary alcohol, and an electron-rich aromatic system—offer a rich playground for exploring new chemical reactions.

Polymerization and Material Science: The naphthalene unit can be used as a monomer for creating novel functional polymers. Naphthalene-based polymers have been synthesized via Friedel-Crafts crosslinking and used as supports for palladium catalysts in cross-coupling reactions. nih.gov Investigating the polymerization of this compound or its derivatives could lead to new porous materials with applications in catalysis or separation science. nih.gov

Catalytic Activity: The chiral amino alcohol moiety is a classic motif for ligands in asymmetric catalysis. Future work could explore the use of this compound and its derivatives as ligands for metal-catalyzed reactions, such as asymmetric reductions or additions.

Ring System Transformations: The naphthalene core itself can undergo further transformations. Under certain thermochemical conditions, naphthalenes can be hydrogenated to form decalin derivatives, a process that could be explored for creating new alicyclic structures from this scaffold. mdpi.com

Photocatalysis: Naphthalene-based covalent organic frameworks have been shown to act as electron distribution regulators for boosting photocatalysis. rsc.org The specific electronic properties of the this compound scaffold could be harnessed in the design of new photocatalysts. rsc.org

Advanced in situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and understand reaction mechanisms, advanced monitoring techniques are indispensable. In situ spectroscopy allows chemists to observe a reaction in real-time, providing critical data on kinetics, intermediates, and endpoint determination without altering the reaction conditions. rsc.orgnih.gov

Continuous monitoring provides a powerful tool for mechanistic analysis in complex organic reactions. rsc.orgnih.gov For the synthesis and derivatization of this compound, several techniques are particularly promising:

Spectroscopic TechniqueApplication in Synthesis & Reactivity StudiesKey Advantages
FTIR Spectroscopy Monitoring the consumption of starting materials and the formation of products by tracking characteristic vibrational frequencies (e.g., O-H, N-H, C=O stretches). rsc.orgnih.govrsc.orgExcellent for functional group analysis, compatible with many reaction solvents, can be coupled with electrochemical cells for continuous monitoring. rsc.orgnih.gov
Raman Spectroscopy Tracking changes in the naphthalene ring system and other symmetric vibrations. Particularly useful for aqueous and biphasic reactions where water's IR signal is overwhelming. acs.orgComplements FTIR, low interference from water, can be used with fiber optic probes for external monitoring of heterogeneous or biphasic systems. acs.org
NMR Spectroscopy Providing detailed structural information on reactants, intermediates, and products directly in the reaction mixture.Unparalleled for structural elucidation of species in solution, helps identify unexpected intermediates or side products. nih.gov

Implementing these process analytical technologies (PAT) will be critical for moving from laboratory-scale synthesis to efficient and reproducible production of these compounds. spectroscopyonline.com

Machine Learning and AI-Driven Approaches in Synthetic Route Design and Property Prediction

Artificial intelligence (AI) is rapidly transforming chemical synthesis and materials discovery. For a molecule like this compound, AI can accelerate research and guide the exploration of its chemical space.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to target analogues. nih.govchemrxiv.org These platforms analyze vast databases of chemical reactions to identify the most plausible pathways, saving significant time and resources compared to traditional route scouting. youtube.com Some models can even be augmented with expert knowledge to refine the proposed routes for practical feasibility. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling: Machine learning algorithms can build models that predict the physical, chemical, and functional properties of hypothetical analogues based solely on their molecular structure. acs.orgchemrxiv.org This allows for the in silico screening of vast virtual libraries of compounds to identify candidates with desired characteristics (e.g., high catalytic activity, specific solubility) before committing to their synthesis. chemrxiv.org

Molecular Dynamics Simulations: AI-powered systems can now perform molecular dynamics simulations with ab initio accuracy at a fraction of the computational cost of traditional methods. digitellinc.com This could be used to study the conformational dynamics of this compound, its interaction with metal catalysts, or its binding within a target active site, providing insights that are difficult to obtain experimentally. digitellinc.com

The integration of these AI tools represents a paradigm shift, enabling a design-build-test-learn cycle that is driven by data and predictive modeling. soken.ac.jp

Design of Next-Generation Analogues for Specific Chemical Functions and Catalytic Applications

The ultimate goal of this foundational research is to design next-generation molecules with tailored functions. The this compound scaffold is a promising starting point for several classes of functional molecules.

Analogue Design StrategyTarget Function / ApplicationRationale
Introduction of Phosphine or N-heterocyclic Groups Ligands for Asymmetric CatalysisThe chiral amino alcohol backbone can direct stereochemistry, while appended coordinating groups bind to a metal center.
Attachment to a Polymer Backbone Heterogeneous Catalysts / ScavengersImmobilizing the molecule on a solid support allows for easy separation and recycling of the catalyst or functional material. nih.gov
Modification of Naphthalene Ring Electronics Tunable Photophysical Probes / SensorsAdding electron-donating or -withdrawing groups to the naphthalene ring can alter its fluorescence properties, creating sensors for ions or small molecules.
Synthesis of Hybrid Molecules Bioactive AgentsCombining the naphthalene-amino alcohol scaffold with other pharmacophores, such as chalcones, has been a successful strategy in developing compounds with various biological activities. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.